molecular formula C7H5BrN2O B12329073 3-Bromo-3a,5-dihydropyrrolo[3,2-c]pyridin-4-one

3-Bromo-3a,5-dihydropyrrolo[3,2-c]pyridin-4-one

Cat. No.: B12329073
M. Wt: 213.03 g/mol
InChI Key: QYJBWDZKAPIWBP-UHFFFAOYSA-N
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Description

3-Bromo-3a,5-dihydropyrrolo[3,2-c]pyridin-4-one is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3a,5-dihydropyrrolo[3,2-c]pyridin-4-one can be achieved through a multi-step process. One common method involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with two amine molecules and β-nitrostyrenes in a metal-free, four-component reaction . This method is advantageous due to its simplicity and the avoidance of metal catalysts.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3a,5-dihydropyrrolo[3,2-c]pyridin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form more complex structures or reduction to modify its electronic properties.

    Cyclization Reactions: It can participate in cyclization reactions to form larger ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

3-Bromo-3a,5-dihydropyrrolo[3,2-c]pyridin-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Bromo-3a,5-dihydropyrrolo[3,2-c]pyridin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Bromo-3a,5-dihydropyrrolo[3,2-c]pyridin-4-one include:

Uniqueness

What sets this compound apart is its specific structure, which combines the pyrrole and pyridine rings in a unique arrangement. This structure imparts distinct electronic and steric properties, making it a valuable scaffold for the development of new compounds with potential biological activities.

Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

3-bromo-3a,5-dihydropyrrolo[3,2-c]pyridin-4-one

InChI

InChI=1S/C7H5BrN2O/c8-4-3-10-5-1-2-9-7(11)6(4)5/h1-3,6H,(H,9,11)

InChI Key

QYJBWDZKAPIWBP-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C2C1=NC=C2Br

Origin of Product

United States

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